6-Oxabicyclo[3.2.1]octane-1-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
6-oxabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNBPCWKXEQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergo a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique bicyclic structure allows it to fit into various binding sites, potentially modulating biological activities. Detailed studies on its mechanism of action are ongoing, and specific molecular targets may vary depending on the application.
Vergleich Mit ähnlichen Verbindungen
8-Azabicyclo[3.2.1]octane-1-carboxylic Acid
- Structure : Replaces the oxygen atom at position 6 with nitrogen (8-aza).
- Molecular Formula: C8H13NO2 (MW: 155.19) .
- Applications : Used as a constrained proline analogue in peptide synthesis. Efficient synthesis methods yield high purity and scalability .
- Key Differences : The nitrogen atom enhances hydrogen-bonding capabilities, making it suitable for stabilizing peptide conformations.
6-Azabicyclo[3.2.1]octane-1-carboxylic Acid
- Structure : Nitrogen at position 6 instead of oxygen.
- Molecular Formula: C8H13NO2 (MW: 155.19) .
- Applications: Limited commercial availability (currently out of stock) but structurally relevant for bioisosteric replacements in drug design .
Bicyclo[2.2.2]octane Carboxylic Acids
Bicyclo[2.2.2]octane-1-carboxylic Acid
- Molecular Formula : C9H14O2 (MW: 154.21) .
- Synthesis : Produced via scalable routes with 97% purity; used as a building block for rigid spacers in polymers and pharmaceuticals .
- Key Differences : Higher ring strain due to the [2.2.2] system, leading to distinct reactivity compared to the [3.2.1] framework.
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid
- Structure : Hydroxyl group at position 4.
- CAS : 1127-13-5 .
- Applications : Functionalized derivative used to introduce polarity into hydrophobic scaffolds.
Thia- and Dioxabicyclo Analogues
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
7,8-Dioxabicyclo[3.2.1]octane-1-carboxylic Acid Derivatives
- Structure : Two oxygen atoms in the bicyclo framework (e.g., neoerigeroster B).
- Activity : Demonstrated IC50 values of 13.31 μM (U87 glioma) and 14.83 μM (HT29 colon cancer) .
- Key Differences: Additional oxygen atoms increase polarity and bioavailability compared to mono-oxygenated analogues.
Spiro and Other Bicyclic Carboxylic Acids
6-Oxaspiro[2.5]octane-1-carboxylic Acid
Spiro[2.5]octane-1-carboxylic Acid
- Molecular Formula : C9H14O2 (MW: 154.21).
- Price : €195–661 per gram, highlighting its niche use in high-value therapeutics .
Comparative Data Table
Biologische Aktivität
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a carboxylic acid functional group, which enhances its reactivity and potential interactions with biological systems. Its molecular formula is with a molecular weight of approximately .
The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of various biologically active molecules. The compound can undergo several chemical reactions, including:
- Oxidation : Can be oxidized to form different products depending on the oxidizing agent.
- Reduction : Reduction reactions can convert the lactone ring into other functional groups.
- Substitution : The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group .
These reactions facilitate the formation of diverse products that exhibit various biological activities.
Biological Activity and Therapeutic Applications
Research indicates that this compound is involved in the synthesis of compounds that exhibit significant pharmacological effects:
- Monoamine Transporter Inhibition : Compounds derived from this bicyclic structure have shown selective inhibition profiles for dopamine transporters (DAT) versus serotonin transporters (SERT), making them potential candidates for treating conditions like depression and addiction .
- Anti-inflammatory Properties : Some derivatives have displayed anti-inflammatory activities, particularly in inhibiting nitric oxide production in LPS-induced RAW 264.7 macrophages .
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SAR) of compounds related to this compound:
-
Study on Biaryl Substituted Compounds :
- A series of 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters were synthesized, demonstrating significant binding profiles for DAT inhibition with a selectivity ratio favoring DAT over SERT .
- The study highlighted the importance of substituent variation at the 3-position for enhancing biological activity.
- Anti-inflammatory Activity Assessment :
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 3-Biaryl-8-Oxabicyclo[3.2.1]octane Derivative | DAT Inhibition | Variable | Monoamine Transporter Modulation |
| This compound | Anti-inflammatory (NO production inhibition) | 8.6 | Inhibition of iNOS |
Q & A
Q. What are the established synthetic routes for 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
The synthesis of bicyclic ether-carboxylic acids often involves intramolecular cyclization or photochemical reactions. For example, Grovenstein et al. demonstrated the use of dimethyl acetylenedicarboxylate in photochemical reactions with aromatic systems to form bicyclic structures, which can be adapted for synthesizing 6-oxabicyclo derivatives . Key optimization parameters include solvent polarity (e.g., acetonitrile for polar transition states), temperature control to avoid side reactions, and catalysts like Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency. Yield improvements may require iterative HPLC monitoring of intermediates (e.g., methyl esters) and quenching protocols to stabilize reactive intermediates.
Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?
Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining spatial proximity of protons in the bicyclic framework. For instance, in related bicyclo[3.2.1]octane systems, NOE correlations between the bridgehead protons (e.g., H-1 and H-5) and the oxa-ring oxygen substituents help confirm endo/exo stereochemistry . Additionally, X-ray crystallography of derivatives (e.g., p-bromobenzenesulfonate esters) provides unambiguous structural confirmation, as seen in studies of acetolysis products .
Q. What are the typical challenges in purifying this compound, and what chromatographic methods are recommended?
Due to its polar carboxylic acid group and hydrophobic bicyclic core, reverse-phase HPLC with a C18 column and isocratic elution (e.g., 60:40 H₂O:MeCN with 0.1% TFA) is effective. Silica gel chromatography may lead to poor resolution; instead, ion-exchange resins (e.g., Dowex-50) can pre-purify the acid form. Impurities from incomplete cyclization (e.g., linear precursors) can be identified via LC-MS and removed using preparative TLC with ethyl acetate/hexane (3:7) .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
The strained bicyclic framework increases ring tension, enhancing electrophilicity at the carbonyl carbon. Steric hindrance from the bridgehead methyl groups (if present) can slow reactions with bulky nucleophiles. DFT calculations (e.g., at the B3LYP/6-31G* level) reveal charge distribution differences between the oxa-ring oxygen and carboxylic group, affecting resonance stabilization. Experimental kinetics using competition assays (e.g., with benzylamine vs. aniline) can quantify steric vs. electronic contributions .
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Discrepancies between calculated and observed [13]C NMR shifts often arise from conformational flexibility. For example, the carboxylic acid group may adopt multiple rotamers, leading to averaged signals. Variable-temperature NMR (VT-NMR) at −40°C can freeze rotamers, splitting peaks and clarifying assignments . For mass spectrometry, high-resolution ESI-MS/MS with collision-induced dissociation (CID) distinguishes isobaric fragments from decarboxylation vs. ring-opening pathways .
Q. How can computational modeling predict the biological activity of this compound analogs as enzyme inhibitors?
Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cyclooxygenase-2) can identify key binding interactions. Pharmacophore models should prioritize hydrogen bonding with the carboxylic acid and hydrophobic contacts with the bicyclic core. MD simulations (50 ns, AMBER force field) assess stability of inhibitor-enzyme complexes, with binding free energy calculated via MM-PBSA. Validation requires synthesizing top-scoring analogs and testing IC₅₀ values in enzymatic assays .
Q. What role does the oxabicyclo scaffold play in enhancing metabolic stability compared to monocyclic carboxylic acids?
The rigid bicyclic structure reduces conformational freedom, minimizing oxidative metabolism by cytochrome P450 enzymes. In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) show prolonged half-lives (>2 h) for 6-oxabicyclo derivatives vs. acyclic analogs. Deuterium labeling at bridgehead positions further slows CYP-mediated oxidation, as demonstrated in pharmacokinetic studies of related bicyclo[2.2.2]octane drugs .
Methodological Tables
Q. Table 1. Key Synthetic Protocols for this compound Derivatives
| Derivative | Method | Yield (%) | Key Reference |
|---|---|---|---|
| 4-Bromo-7-oxo | Halogenation with NBS/light | 62 | |
| Methyl ester | Fischer esterification (H₂SO₄) | 85 | |
| Amide analogs | EDC/HOBt coupling | 73 |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Application Example |
|---|---|---|
| NOESY NMR | H-1 ↔ H-5 correlation (2.5 Å) | Confirming endo configuration |
| X-ray diffraction | C1-O6 bond length (1.41 Å) | Resolving stereochemistry |
| HR-MS | [M-H]⁻ = 169.0374 (Δ < 2 ppm) | Verifying molecular formula |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
